molecular formula C17H18F2N2O2S B5400495 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5400495
M. Wt: 352.4 g/mol
InChI Key: WEWNBZRPLKQUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DFSM is a piperazine derivative that was first synthesized in 2007. Since then, it has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. The unique chemical structure of DFSM makes it an attractive candidate for drug design and development.

Scientific Research Applications

DFSM has been studied for its potential applications as a drug candidate in various fields. In medicinal chemistry, DFSM has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In neuroscience, DFSM has been studied for its potential use as a ligand for serotonin receptors, which are involved in the regulation of mood and behavior. DFSM has also been investigated for its potential applications in materials science, specifically as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of DFSM is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. In neuroscience, DFSM is thought to act as a partial agonist at serotonin receptors, which may contribute to its potential use as a therapeutic agent for mood disorders.
Biochemical and Physiological Effects:
DFSM has been shown to exhibit potent anti-tumor activity in vitro and in vivo. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact biochemical and physiological effects of DFSM are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFSM is its unique chemical structure, which makes it an attractive candidate for drug design and development. However, one of the limitations of DFSM is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of DFSM. One potential area of research is the further investigation of its anti-tumor activity and its potential use as a therapeutic agent for cancer. Another area of research is the study of its potential use as a ligand for serotonin receptors and its potential use as a therapeutic agent for mood disorders. Additionally, the use of DFSM as a building block for the synthesis of polymers and other materials is an area of research that may have significant implications for materials science.
In conclusion, DFSM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure makes it an attractive candidate for drug design and development, and its potential applications in neuroscience and materials science are areas of research that may have significant implications for these fields. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DFSM, as well as its potential applications in various fields.

Synthesis Methods

DFSM can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-methylphenylpiperazine. The resulting product is purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c1-13-4-2-3-5-16(13)20-8-10-21(11-9-20)24(22,23)17-12-14(18)6-7-15(17)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWNBZRPLKQUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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